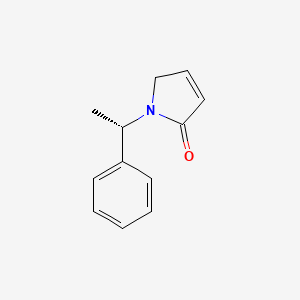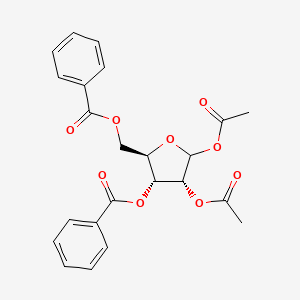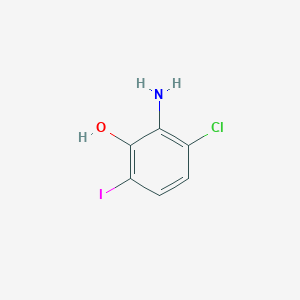![molecular formula C6H4IN3 B12851657 5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)
5-Iodo-1H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of an iodine atom at the 5-position of the imidazo[4,5-b]pyridine ring enhances its reactivity and potential for various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The iodine atom is then introduced via a metalation-halogenation sequence .
Industrial Production Methods
Industrial production methods for 5-Iodo-1H-imidazo[4,5-b]pyridine are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki and Buchwald-Hartwig cross-coupling reactions to form C-C and C-N bonds.
Oxidation and Reduction Reactions: The imidazo[4,5-b]pyridine core can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Buchwald-Hartwig Coupling: Uses palladium catalysts and amines.
Oxidation: Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications in medicinal chemistry .
Applications De Recherche Scientifique
5-Iodo-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Iodo-1H-imidazo[4,5-b]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including kinases and other enzymes involved in cellular signaling . The presence of the iodine atom may enhance its binding affinity to these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the iodine substitution.
5-Bromo-1H-imidazo[4,5-b]pyridine: Similar structure with a bromine atom instead of iodine.
5-Chloro-1H-imidazo[4,5-b]pyridine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-Iodo-1H-imidazo[4,5-b]pyridine makes it more reactive and versatile for various chemical transformations compared to its bromine and chlorine analogs . This unique reactivity can be exploited in the synthesis of novel compounds with potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H4IN3 |
|---|---|
Poids moléculaire |
245.02 g/mol |
Nom IUPAC |
5-iodo-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10) |
Clé InChI |
CVJFOGNXEFJYDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1NC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)


![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)


![6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12851639.png)




